2-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95%
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Overview
Description
2-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxypyridine, abbreviated as 2F-5MPCP-5H, is a compound belonging to the class of pyridine-based heterocycles. It is a colorless, crystalline solid with a melting point of 120-121 °C and a boiling point of 253-255 °C. 2F-5MPCP-5H is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
2F-5MPCP-5H is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of novel pyridine-based heterocyclic compounds, such as 2-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxy-2-pyridinecarboxaldehyde, which is used as an intermediate in the synthesis of anti-inflammatory drugs. 2F-5MPCP-5H has also been used in the synthesis of biologically active compounds such as 2-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxy-2-pyridinecarboxylic acid, which is used in the synthesis of antifungal agents.
Mechanism of Action
2F-5MPCP-5H is an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The mechanism of action of these compounds is dependent on their structure and the type of biological target. For example, 2-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxy-2-pyridinecarboxylic acid is an antifungal agent that inhibits the growth of fungi by blocking the synthesis of ergosterol, the main component of fungal cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-5MPCP-5H are not well understood. However, it has been shown to have some effects on the biochemical and physiological processes of the body. For example, 2-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxy-2-pyridinecarboxylic acid has been shown to inhibit the growth of fungi by blocking the synthesis of ergosterol, the main component of fungal cell membranes.
Advantages and Limitations for Lab Experiments
2F-5MPCP-5H is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost, ease of synthesis, and availability. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and is not very stable in the presence of light or air.
Future Directions
There are a number of potential future directions for research involving 2F-5MPCP-5H. These include the development of new synthetic routes for its production, the study of its effects on various biological systems, and the development of new pharmaceuticals and agrochemicals based on its structure. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential toxicity.
Synthesis Methods
2F-5MPCP-5H is synthesized through a two-step process involving the reaction of 2-fluoro-5-methoxycarbonylphenylhydrazine with 5-hydroxy-2-pyridinecarboxaldehyde. In the first step, the 2-fluoro-5-methoxycarbonylphenylhydrazine is reacted with 5-hydroxy-2-pyridinecarboxaldehyde to form 2-(2-fluoro-5-methoxycarbonylphenyl)-2-hydroxy-5-pyridinecarboxaldehyde. In the second step, the 2-(2-fluoro-5-methoxycarbonylphenyl)-2-hydroxy-5-pyridinecarboxaldehyde is reacted with thionyl chloride to form 2-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxypyridine.
properties
IUPAC Name |
methyl 4-fluoro-3-(5-hydroxypyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-4-11(14)10(6-8)12-5-3-9(16)7-15-12/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHWJHLHZKSJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692713 |
Source
|
Record name | Methyl 4-fluoro-3-(5-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-3-(5-hydroxypyridin-2-yl)benzoate | |
CAS RN |
1261986-52-0 |
Source
|
Record name | Methyl 4-fluoro-3-(5-hydroxypyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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